1-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl]-7-hydroxy-1,2,3,4-tetrahydro-carbostyril-d8 1-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl]-7-hydroxy-1,2,3,4-tetrahydro-carbostyril-d8
Brand Name: Vulcanchem
CAS No.: 1391054-74-2
VCID: VC0132777
InChI: InChI=1S/C23H29Cl2N3O2/c24-19-4-3-5-20(23(19)25)27-14-12-26(13-15-27)10-1-2-11-28-21-16-18(29)8-6-17(21)7-9-22(28)30/h3-6,8,16,22,29-30H,1-2,7,9-15H2
SMILES: C1CC2=C(C=C(C=C2)O)N(C1O)CCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl
Molecular Formula: C23H29Cl2N3O2
Molecular Weight: 450.404

1-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl]-7-hydroxy-1,2,3,4-tetrahydro-carbostyril-d8

CAS No.: 1391054-74-2

Cat. No.: VC0132777

Molecular Formula: C23H29Cl2N3O2

Molecular Weight: 450.404

* For research use only. Not for human or veterinary use.

1-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl]-7-hydroxy-1,2,3,4-tetrahydro-carbostyril-d8 - 1391054-74-2

Specification

CAS No. 1391054-74-2
Molecular Formula C23H29Cl2N3O2
Molecular Weight 450.404
IUPAC Name 1-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-3,4-dihydro-2H-quinoline-2,7-diol
Standard InChI InChI=1S/C23H29Cl2N3O2/c24-19-4-3-5-20(23(19)25)27-14-12-26(13-15-27)10-1-2-11-28-21-16-18(29)8-6-17(21)7-9-22(28)30/h3-6,8,16,22,29-30H,1-2,7,9-15H2
Standard InChI Key CZPAXGIKKRSFRB-UHFFFAOYSA-N
SMILES C1CC2=C(C=C(C=C2)O)N(C1O)CCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl

Introduction

Chemical Structure and Fundamental Properties

Structural Composition

1-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl]-7-hydroxy-1,2,3,4-tetrahydro-carbostyril-d8 is derived from the non-deuterated parent compound, which possesses a molecular formula of C23H27Cl2N3O2 . The deuterated variant replaces eight hydrogen atoms with deuterium (²H), a stable isotope of hydrogen. The compound's core structure consists of a 7-hydroxy-3,4-dihydroquinolin-2(1H)-one (carbostyril) moiety connected to a 2,3-dichlorophenylpiperazine group via a four-carbon butyl chain .

The compound features several key structural elements:

  • A 7-hydroxy-3,4-dihydroquinolin-2(1H)-one core

  • A butyl linker chain

  • A piperazine ring system

  • A 2,3-dichlorophenyl terminus

  • Eight deuterium atoms strategically positioned within the molecular framework

Physicochemical Properties

Based on the non-deuterated analog, the compound exhibits specific physicochemical characteristics, which would be slightly modified by deuteration. The deuterated compound's molecular weight would be approximately 8 atomic mass units higher than the non-deuterated version (448.39 g/mol) .

Table 1: Physicochemical Properties of 1-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl]-7-hydroxy-1,2,3,4-tetrahydro-carbostyril and its Deuterated Analog

PropertyNon-deuterated ValueExpected Impact of Deuteration
Molecular Weight448.39 g/molIncrease by ~8 g/mol
Boiling Point689.3±55.0 °C (Predicted)Slight increase
Density1.297±0.06 g/cm³ (Predicted)Minimal change
pKa9.78±0.20 (Predicted)Minimal change
Physical FormSolidUnchanged
ColorWhite to Off-WhiteUnchanged
SolubilitySlightly soluble in chloroform, DMSO, methanolSimilar solubility profile

The deuteration process generally leads to isotope effects that can subtly alter physicochemical properties, including:

  • Slightly increased bond strength (C-D bonds are stronger than C-H bonds)

  • Marginally reduced reaction rates in processes involving the deuterated positions

  • Enhanced metabolic stability in biological systems

  • Modified spectroscopic properties

Spectroscopic Characteristics

The deuterated compound presents distinctive spectroscopic features that differentiate it from the non-deuterated analog. Most notably:

  • Mass Spectrometry: The molecular ion peak appears at approximately 8 m/z units higher than the non-deuterated compound, with characteristic isotope distribution patterns.

  • Nuclear Magnetic Resonance (NMR): ²H-NMR spectroscopy reveals the positions of deuteration, while ¹H-NMR shows reduced intensity or absence of signals corresponding to the deuterated positions.

  • Infrared Spectroscopy: C-D stretching vibrations appear at lower frequencies (approximately 2000-2200 cm⁻¹) compared to C-H stretching (2800-3000 cm⁻¹).

Synthesis and Production Considerations

Synthetic Approaches

The synthesis of 1-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl]-7-hydroxy-1,2,3,4-tetrahydro-carbostyril-d8 likely employs specialized deuteration techniques applied to the corresponding non-deuterated compound. Two principal approaches to deuteration may be utilized:

  • Direct H/D Exchange: This method involves treating the parent compound with deuterated solvents (e.g., D₂O, CD₃OD) under specific conditions that promote hydrogen-deuterium exchange at acidic positions.

  • De Novo Synthesis: This approach incorporates deuterated starting materials or reagents at appropriate synthetic stages to yield the final deuterated product.

Given the compound's classification as an aripiprazole impurity, its production is likely conducted under strictly controlled conditions to ensure high purity and accurate isotopic incorporation.

Production Scale and Accessibility

Analytical Applications and Significance

Role in Pharmaceutical Quality Control

The deuterated compound serves critical functions in pharmaceutical analysis:

  • Internal Standard: As a deuterated analog of a known aripiprazole impurity, it functions as an ideal internal standard for quantitative analysis, particularly in mass spectrometry-based assays. The mass difference between the deuterated and non-deuterated compounds allows for simultaneous detection and accurate quantification.

  • Reference Standard: It serves as a reference material for identifying and characterizing the corresponding non-deuterated impurity in aripiprazole batches.

  • Method Development: The compound facilitates the development and validation of analytical methods for impurity profiling of aripiprazole formulations.

Regulatory Context

Pharmaceutical regulatory frameworks worldwide, including the FDA, EMA, and ICH guidelines, establish strict limits for pharmaceutical impurities. The deuterated compound plays an essential role in ensuring compliance with these regulatory requirements by enabling accurate identification and quantification of the corresponding impurity.

Table 2: Regulatory Significance of Deuterated Reference Standards in Pharmaceutical Analysis

FunctionSignificanceRegulatory Impact
Impurity IdentificationConfirms identity of unknown peaksEnsures compliance with identification requirements
Quantitative AnalysisEnables accurate measurement of impurity levelsSupports batch release decisions
Method ValidationDemonstrates specificity and accuracy of analytical methodsRequired for regulatory submissions
Stability StudiesMonitors impurity formation during shelf lifeSupports expiry dating

Current Research and Development

Analytical Method Development

Current research likely focuses on optimizing analytical methods that utilize the deuterated compound for impurity profiling of aripiprazole. These methods may include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) techniques optimized for simultaneous detection of multiple impurities

  • High-Resolution Mass Spectrometry (HRMS) methods for accurate mass determination and structure elucidation

  • NMR spectroscopy applications for structural confirmation and position-specific analysis

Structure-Activity Relationship Studies

Given the structural similarity to aripiprazole, there may be ongoing research investigating the structure-activity relationships of aripiprazole-related compounds, including this impurity. Such studies could provide insights into:

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator